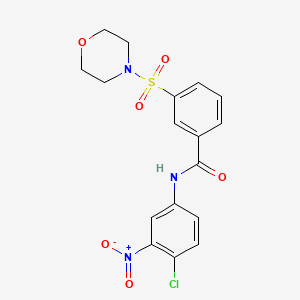

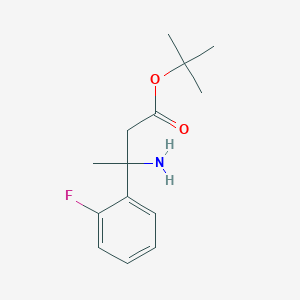

![molecular formula C19H15N3OS B2928980 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 868376-19-6](/img/structure/B2928980.png)

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

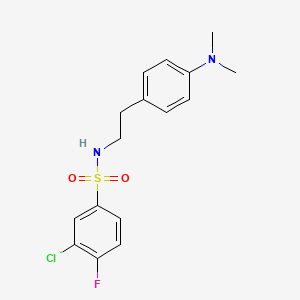

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has an allyl group attached to the 3-position and a methyl group at the 4-position of the benzo[d]thiazole ring. The compound also features a cyanobenzamide moiety, which is connected to the benzo[d]thiazole ring via a double bond .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the molecule . The presence of the allyl group could introduce some degree of rotation around the single bond connecting it to the benzo[d]thiazole ring .Chemical Reactions Analysis

The compound could potentially undergo reactions at the allyl group or the amide group. The allyl group could undergo reactions typical of alkenes, such as addition reactions . The amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

A significant application of compounds similar to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is in the realm of diabetes and lipid metabolism research. For instance, novel thiazolidinedione ring-containing molecules have been synthesized and evaluated for their hypoglycemic activity and cholesterol and triglyceride lowering effect in Sprague–Dawley rats. These molecules showed a notable reduction in blood glucose, cholesterol, and triglyceride levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Activity

Another significant area of research is the antimicrobial properties of thiazolidinedione derivatives. A series of compounds structurally related to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibited potential therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity

Compounds like (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide have also been researched for their inhibitory activity against xanthine oxidase and anti-inflammatory response. They show potent effects against commercial xanthine oxidase and have potential applications in the treatment of inflammatory conditions (Smelcerovic et al., 2015).

Catalytic Applications

In the field of catalysis, such compounds have been used as catalysts for reactions like allylation of active methylene compounds. For example, palladium–benzothiazole carbene-catalyzed allylation demonstrates the potential of these compounds in organic synthesis and catalytic applications (Monopoli et al., 2015).

Cancer Research

In cancer research, thiazolides, which are related to the structure of interest, have shown the ability to induce cell death in colon carcinoma cell lines, highlighting their potential as novel therapeutic agents in cancer treatment (Brockmann et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of benzothiazole, which is known to have a broad range of biological activities . .

Mode of Action

Benzothiazole derivatives are known to interact with various enzymes and receptors, altering their function and leading to changes in cellular processes .

Pharmacokinetics

Similar compounds such as 3-cyano-n-(4-methylbenzyl)benzamide and 3-cyano-n-(prop-2-en-1-yl)benzamide are solid in form , suggesting that this compound may also be solid and could have similar pharmacokinetic properties.

Result of Action

Benzothiazole derivatives are known to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

4-cyano-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h3-10H,1,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETGFGKNYIULLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2928899.png)

![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)

![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)

![N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2928904.png)

![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)